molecular formula C22H20N2O2 B061498 4-(N-Fmoc-aminomethyl)aniline CAS No. 159790-81-5

4-(N-Fmoc-aminomethyl)aniline

Cat. No.: B061498
CAS No.: 159790-81-5
M. Wt: 344.4 g/mol
InChI Key: ZJXNVHARJJXJOW-UHFFFAOYSA-N
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Description

4-(N-Fmoc-aminomethyl)aniline is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Peptides/Proteins : 4-(N-Fmoc-aminomethyl)aniline is used in the synthesis of crypto-thioesters in native chemical ligation, which is crucial for synthesizing a wide variety of peptides and proteins (Sakamoto et al., 2012).

  • Chemoselective Deacetylation : This compound plays a role in chemoselective deacetylation under mild conditions, particularly in competition experiments with other protected anilines (Sultane et al., 2014).

  • Solid-Phase Synthesis Applications : It's used in the solid-phase synthesis of various organic compounds, such as 1,5-benzothiazepin-4(5H)-ones (Schwarz et al., 1999).

  • Rapid Continuous Peptide Synthesis : This compound is significant in rapid continuous solution synthesis of peptides, demonstrating efficiency and high yields (Beyermann et al., 1990).

  • Selective Carbamate Conversion : this compound is involved in the selective carbamate conversion of protected guanidines (Rahman et al., 2021).

  • Synthesis of Fmoc-Protected Non-Proteogenic Amino Acids : Its derivatives are used in the synthesis of Fmoc-protected amino acids, which are key building blocks for combinatorial libraries (Dener et al., 2001).

  • Fabrication of Functional Materials : Fmoc-modified amino acids, including derivatives of this compound, are used for the fabrication of functional materials with applications in drug delivery, catalysis, and therapeutics (Tao et al., 2016).

  • Synthesis of Novel Amino Acids and Pseudopeptides : This compound is instrumental in synthesizing novel amino acids like AmAbz and its protected derivatives, which are essential for pseudopeptide synthesis (Pascal et al., 2000).

  • Selective Protection of Aromatic Amines : It's used in the selective protection of aromatic amines in the presence of aliphatic amines, which is critical for synthesizing various compounds (Perron et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNVHARJJXJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647160
Record name (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159790-81-5
Record name 9H-Fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159790-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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